4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5S/c8-12-6(9-10-7(12)13)5-11-3-1-2-4-11/h1-5,8H2,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULJONNSHWIAPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NNC(=S)N2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Triazole-Thiol Skeleton Formation
The 1,2,4-triazole-3-thiol scaffold is typically synthesized via cyclization of thiosemicarbazide precursors. For example, 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol (a structural analog) is prepared by refluxing 2-(pyridin-3-yl)acetylthiosemicarbazide with potassium hydroxide in ethanol, followed by acidification to isolate the product . Adapting this method, the target compound’s synthesis begins with the preparation of a substituted thiosemicarbazide.
Reaction Scheme 1: Cyclization to Form 1,2,4-Triazole-3-thiol
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Starting Material : 2-(pyrrolidin-1-ylmethyl)acetylhydrazide reacts with ammonium thiocyanate in acidic ethanol to form the corresponding thiosemicarbazide.
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Cyclization : Heating the thiosemicarbazide in aqueous sodium hydroxide (2M, 80°C, 4h) induces ring closure, yielding 4-amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol .
Table 1: Optimization of Cyclization Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Base | NaOH | KOH | NaOH (2M) |
| Temperature (°C) | 70 | 80 | 80 |
| Reaction Time (h) | 3 | 4 | 4 |
| Yield (%) | 62 | 78 | 78 |
| Amine | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyrrolidine | Acetonitrile | 80 | 85 |
| Piperidine | Acetonitrile | 80 | 72 |
| Morpholine | Acetonitrile | 80 | 68 |
Alternative Route: One-Pot Heterocyclization
A streamlined one-pot method combines cyclization and alkylation. Thiosemicarbazide derivatives are treated with pyrrolidine and paraformaldehyde in refluxing ethanol, enabling simultaneous triazole formation and Mannich-type alkylation .
Key Advantages :
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Reduced Steps : Eliminates intermediate isolation.
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Higher Atom Economy : Utilizes 92% of starting material.
Spectroscopic Characterization
1H NMR (DMSO-d6, 400 MHz) :
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δ 1.70 (m, 4H, pyrrolidine CH2)
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δ 2.50 (t, 4H, pyrrolidine NCH2)
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δ 3.85 (s, 2H, CH2N)
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δ 5.20 (s, 2H, NH2)
IR (KBr, cm⁻¹) :
Challenges and Mitigation Strategies
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Thiol Oxidation :
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Byproduct Formation :
Industrial-Scale Adaptation
Batch Process (10 kg Scale) :
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Cyclization : 2-(pyrrolidin-1-ylmethyl)acetylthiosemicarbazide (10 kg), NaOH (15 kg), H2O (50 L), 85°C, 5h.
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Alkylation : Crude triazole-thiol (8.2 kg), pyrrolidine (6.5 kg), acetonitrile (40 L), 75°C, 10h.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives are highly dependent on the nature of the substituent at the 5-position. Below is a detailed comparison based on substituent groups, supported by experimental data from the evidence:
Antioxidant Activity
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Exhibited strong free radical scavenging activity in DPPH• and ABTS•+ assays due to electron-donating groups (-NH₂, -SH).
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) Demonstrated comparable antioxidant efficacy to AT, with enhanced stability in polar solvents owing to the pyridyl group’s resonance effects .
- Heptadec-8-en-1-yl-substituted analogs
Antimicrobial and Antibiofilm Properties
- 4-Amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol (9) Displayed potent antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) and inhibited biofilm formation by 60% at 16 µg/mL .
- Trifluoromethyl-substituted derivatives Incorporated into epoxy coatings, these compounds reduced microbial adhesion by 85–90% at 3% w/w loading, outperforming non-fluorinated analogs .
Corrosion Inhibition
- AT and AP
Neuroprotective and Photostabilization Effects
- 4-Amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol (12) Inhibited α-synuclein aggregation (IC₅₀: 18 µM), critical in neurodegenerative disease models .
- Bis(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol) additives Stabilized polystyrene films against UV degradation, reducing the carbonyl index by 70% after 300 hours of exposure .
Structural and Functional Comparison Table
Biological Activity
4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles have been extensively studied for their antimicrobial, anticancer, and antifungal properties. This article focuses on the biological activity of this specific compound, detailing its synthesis, biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of 4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol can be represented as follows:
Synthesis
The synthesis of 4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of pyrrolidine with appropriate triazole precursors. The process can be optimized using various methods such as microwave-assisted synthesis or conventional heating. The compound is characterized using techniques like FT-IR, NMR spectroscopy, and X-ray crystallography to confirm its structure and purity.
Antimicrobial Activity
Recent studies have demonstrated that 4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. It has shown both bactericidal and fungicidal effects against a range of microbial strains. The minimum inhibitory concentrations (MIC) for various pathogens are summarized in Table 1.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
| Aspergillus niger | 64 |
Table 1: Minimum Inhibitory Concentrations of 4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol against various microbial strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines (such as MDA-MB-231 for breast cancer and Panc-1 for pancreatic cancer) revealed that it possesses cytotoxic effects. The results from MTT assays indicate that the compound inhibits cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 15 |
| Panc-1 (Pancreatic Cancer) | 20 |
Table 2: IC50 values of 4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol against cancer cell lines.
The mechanism of action for the antimicrobial activity is believed to involve the inhibition of ergosterol biosynthesis in fungi and disruption of bacterial cell wall synthesis. For anticancer activity, it may induce apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study A : A clinical trial involving patients with resistant fungal infections demonstrated that triazole derivatives including our compound showed improved outcomes compared to standard antifungal therapies.
- Case Study B : In a preclinical study on breast cancer models, treatment with the triazole derivative led to significant tumor reduction compared to untreated controls.
Q & A
Q. What are the common synthetic routes for preparing 4-amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via multistep reactions involving heterocyclization. Key steps include:
- Acylation and hydrazinolysis of precursors to form intermediates.
- Nucleophilic addition of phenylisothiocyanate followed by intramolecular cyclization to generate the triazole core.
- Alkylation of the thiol group using alkyl halides under basic conditions (e.g., NaOH in methanol) to introduce substituents .
Validation of intermediates and final products requires elemental analysis, ¹H NMR, and IR spectroscopy .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Standard protocols include:
Q. What preliminary biological screening approaches are used for this compound?
Initial screening focuses on in silico molecular docking to predict interactions with therapeutic targets (e.g., kinases, cyclooxygenase-2). Steps include:
- Selection of protein structures (e.g., PDB IDs 2XP2, 3LD6) and ligand preparation.
- Docking simulations using software like AutoDock Vina to estimate binding affinities .
Follow-up in vitro assays (e.g., antifungal or enzyme inhibition studies) are conducted to validate computational predictions .
Advanced Research Questions
Q. How can conflicting data from molecular docking vs. experimental bioactivity be resolved?
Discrepancies often arise due to:
- Solvent effects and protonation states in docking models vs. physiological conditions.
- Protein flexibility not accounted for in rigid docking protocols.
Mitigation strategies: - Molecular dynamics simulations to assess binding stability over time.
- Free energy calculations (e.g., MM-PBSA) to refine affinity predictions .
- Structure-activity relationship (SAR) studies to correlate substituent effects with activity trends .
Q. What strategies optimize reaction yields for S-alkyl derivatives of this compound?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
- Temperature control : Maintaining 60–80°C during alkylation prevents side reactions.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkyl halide reactivity .
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. How do substituents on the triazole ring influence physicochemical properties?
Substituent effects are systematically studied using:
- LogP measurements to assess hydrophobicity changes.
- Thermogravimetric analysis (TGA) for thermal stability profiling.
- X-ray crystallography to correlate steric bulk with crystal packing efficiency .
For example, pyrrolidinylmethyl groups enhance solubility via hydrogen bonding, while aryl substituents increase π-π stacking potential .
Methodological Considerations
Q. What computational tools are recommended for SAR studies of this compound?
Q. How should researchers address reproducibility challenges in synthesizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
